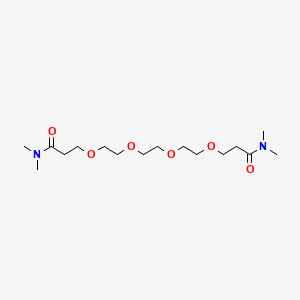
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide: is a synthetic organic compound characterized by its unique structure, which includes multiple ether and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide typically involves the reaction of a diamine with a diacid chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of N1,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or ethers.
Applications De Recherche Scientifique
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. Its ability to form stable complexes with biomolecules makes it a potential candidate for drug delivery and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar amine functional groups but lacking the ether linkages.
N,N-Dimethylformamide: Another amide-containing compound used in organic synthesis.
Polyethylene glycol: A polymer with ether linkages but without the amide groups.
Uniqueness
N~1~,N~1~,N~16~,N~16~-Tetramethyl-4,7,10,13-tetraoxahexadecane-1,16-diamide is unique due to its combination of ether and amide functional groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
55359-48-3 |
|---|---|
Formule moléculaire |
C16H32N2O6 |
Poids moléculaire |
348.43 g/mol |
Nom IUPAC |
3-[2-[2-[2-[3-(dimethylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C16H32N2O6/c1-17(2)15(19)5-7-21-9-11-23-13-14-24-12-10-22-8-6-16(20)18(3)4/h5-14H2,1-4H3 |
Clé InChI |
ZSSXKLXIVYELPY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CCOCCOCCOCCOCCC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



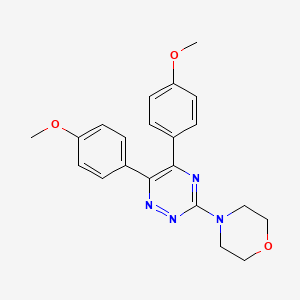
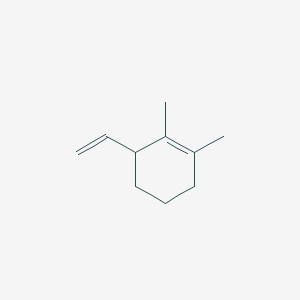

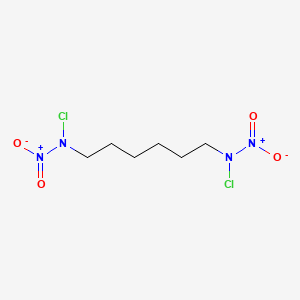
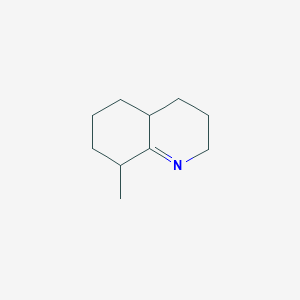



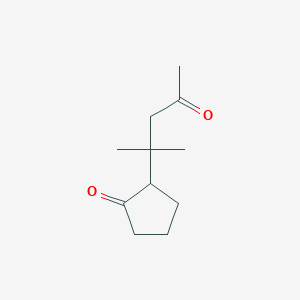
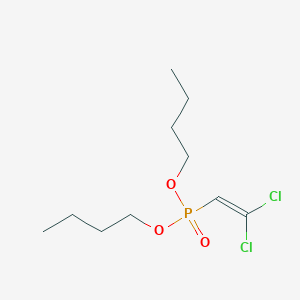
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)

